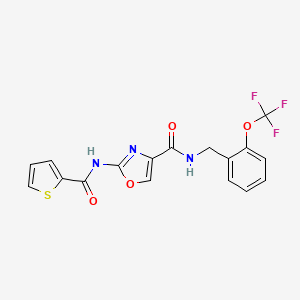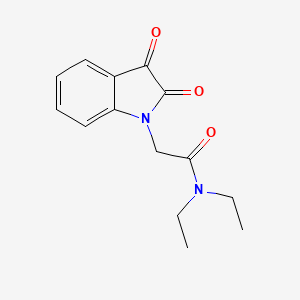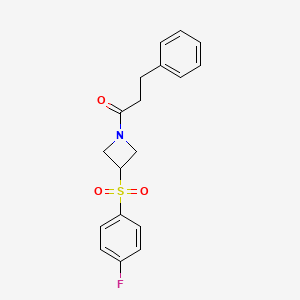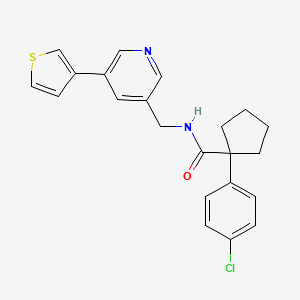
N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide” is an organic compound that likely contains a chromene backbone with a carboxamide group attached. The molecule also has a fluorophenyl group and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Without specific information on the reactions this compound undergoes, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Search for New Anticancer Drugs
Studies have highlighted the potential of compounds similar to N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide in the development of anticancer drugs. These compounds, particularly classified under 3-styrylchromones and 3-styryl-2H-chromenes, exhibit high tumor specificity with minimal keratinocyte toxicity. For instance, certain compounds have been found to induce apoptotic cell death in human oral squamous cell carcinoma cells by potentially down-regulating the glycerophospholipid pathway. Quantitative structure-activity relationship analysis has revealed a correlation between tumor specificity and chemical descriptors related to molecular size and lipophilicity of the compounds (Sugita et al., 2017).
Synthetic Protocols and Applications
Synthesis of Core Structures for Pharmacological Importance
6H-Benzo[c]chromen-6-ones, structurally related to N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide, are integral as core structures in secondary metabolites with considerable pharmacological significance. The synthetic protocols for these compounds involve various reactions like Suzuki coupling, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization of arylbenzoates. These procedures underscore the importance of these compounds in developing pharmacologically relevant products (Mazimba, 2016).
Fluorophores in Molecular Imaging
Toxicity and Use of Fluorophores in Cancer Diagnosis
The use of fluorophores, which might include structures similar to N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide, is investigated for in vivo cancer diagnosis using optical imaging. Despite their potential, the toxicity of these compounds needs thorough investigation to ensure safe administration to patients. The literature review on the toxicity of widely used fluorophores provides insights into their cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. This information is pivotal in developing safe and effective probes for patient use in molecular imaging (Alford et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-22-16)17(20)19-14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPEBFGXONIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2513830.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B2513837.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513838.png)

![3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B2513841.png)